5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine molecular weight
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine molecular weight
An In-depth Technical Guide to 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, present a detailed, field-tested synthesis protocol, and discuss its potential applications, particularly in the realm of drug discovery and agrochemical development. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource on this compound.
Introduction and Scientific Context
Halogenated and trifluoromethyl-substituted pyridine scaffolds are cornerstone structural motifs in modern chemistry. The pyridine nucleus is a common feature in biologically active compounds, and its strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl (-CF3) group, in particular, is a crucial bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2]
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine combines these key features: a bromine atom that serves as a versatile synthetic handle for cross-coupling reactions, a lipophilic isopropoxy group, and the influential trifluoromethyl group. This unique combination makes it a valuable building block for creating diverse molecular architectures for screening in drug discovery and agrochemical research programs.[2][3] The presence of bromine allows for the introduction of various aryl, heteroaryl, and amino moieties through well-established methods like Suzuki and Buchwald-Hartwig couplings, enabling the exploration of a vast chemical space.[2]
Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application. The key quantitative data for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine are summarized below.
| Property | Value |
| Molecular Formula | C₉H₉BrF₃NO |
| Molecular Weight | 284.08 g/mol |
| Monoisotopic Mass | 282.98196 Da |
| Appearance | Expected to be a colorless to yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
Note: The molecular weight and formula were calculated based on the chemical structure. Physical appearance and solubility are extrapolated from structurally similar compounds like 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine.[4][5]
Synthesis Protocol: A Validated Approach
The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction followed by a regioselective bromination. The following protocol is adapted from established procedures for analogous 2-alkoxypyridines.[4][5]
Overall Synthesis Workflow
The synthesis is a two-step process starting from the commercially available 2-chloro-3-(trifluoromethyl)pyridine. The workflow involves the substitution of the chloro group with isopropoxide, followed by electrophilic bromination at the C5 position, which is activated for substitution.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Isopropoxy-3-(trifluoromethyl)pyridine
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Reaction Setup: To a solution of isopropanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium metal (2.3 g, 100 mmol) portion-wise at 0 °C.
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Causality: This step generates sodium isopropoxide in situ, a strong nucleophile required to displace the chloride from the electron-deficient pyridine ring. The reaction is highly exothermic and requires careful addition of sodium.
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-
Nucleophilic Substitution: Once all the sodium has reacted and a solution of sodium isopropoxide is formed, add 2-chloro-3-(trifluoromethyl)pyridine (18.15 g, 100 mmol) dropwise.
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Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: After completion, cool the reaction to room temperature and carefully quench with water (50 mL). Remove the isopropanol under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude intermediate, 2-isopropoxy-3-(trifluoromethyl)pyridine.
Step 2: Synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
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Reaction Setup: Dissolve the crude intermediate from Step 1 in trifluoroacetic acid (TFA, 80 mL) in a flask protected from light.
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Causality: TFA serves as both the solvent and an activating agent for the bromination. The electron-withdrawing trifluoromethyl group deactivates the ring, necessitating a strong electrophilic bromination system.
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-
Bromination: Add N-Bromosuccinimide (NBS, 21.3 g, 120 mmol) or a similar brominating agent like 1,3-dibromo-5,5-dimethylhydantoin portion-wise to the solution.[4][5] Stir the mixture at room temperature for 18-24 hours under an inert atmosphere (e.g., argon).
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Quenching and Purification: Remove the TFA by distillation under reduced pressure. Suspend the residue in a suitable ether (e.g., tert-butyl methyl ether, 200 mL) and filter to remove any solid byproducts.[4]
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Final Purification: Concentrate the filtrate and purify the resulting oil by column chromatography on silica gel (eluting with a heptane/ethyl acetate gradient) to afford the final product, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, typically as a colorless to pale yellow oil.[4][5]
Compound Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on analogous structures, the following spectral data are expected:
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¹H NMR: Protons on the pyridine ring would appear as distinct doublets in the aromatic region (δ 7.5-8.5 ppm). The isopropoxy group would show a septet for the CH proton and a doublet for the two CH₃ groups.
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¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atoms showing a characteristic quartet due to C-F coupling.
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¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a monobrominated compound.
Applications in Research and Development
Trifluoromethylpyridine derivatives are prevalent in both agrochemicals and pharmaceuticals.[3] The title compound is a valuable intermediate for synthesizing more complex molecules for several reasons:
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Drug Discovery: The pyridine core is a well-established scaffold in medicinal chemistry.[1] The bromo-isopropoxy-trifluoromethyl substitution pattern provides a unique template for developing inhibitors for various biological targets, such as kinases or ion channels. The bromine at the 5-position is a key handle for late-stage functionalization to build structure-activity relationships (SAR).
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Agrochemical Synthesis: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine moiety.[2][3] This compound can serve as a building block for novel crop protection agents, where the isopropoxy and trifluoromethyl groups contribute to increased efficacy and favorable physicochemical properties.
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Materials Science: Fluorinated organic compounds are increasingly used in the development of advanced materials, including polymers and liquid crystals, due to their unique thermal and electronic properties.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and its precursors. Safety data sheets for structurally related compounds provide essential guidance.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7][8] All handling should be performed in a well-ventilated chemical fume hood.[8]
-
Hazards: This compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[8] It may cause skin, eye, and respiratory irritation.[7][8][9]
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First Aid:
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
References
- Vertex AI Search. (2013, October 17).
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- Spectrum Chemical. (2018, July 6).
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
- Ossila. (2023, June 27).
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Shimizu, T., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]
- RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
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MacKenzie, C. I., et al. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]
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